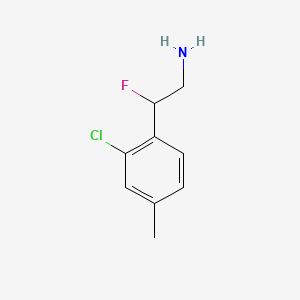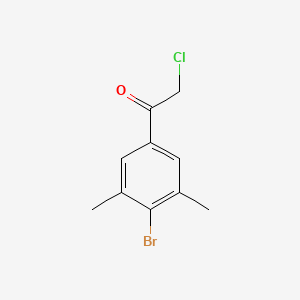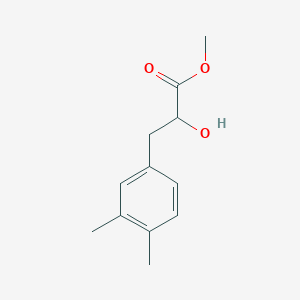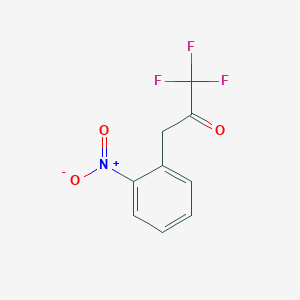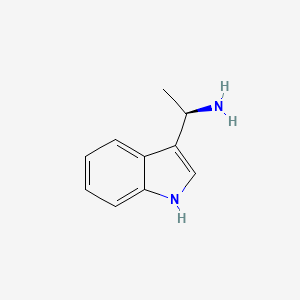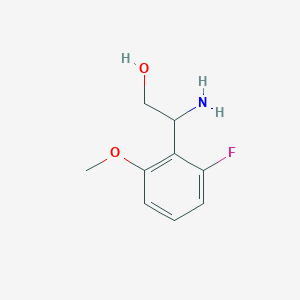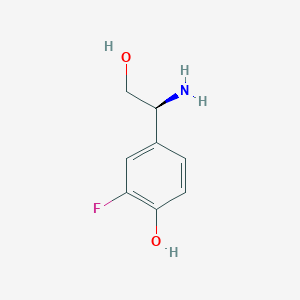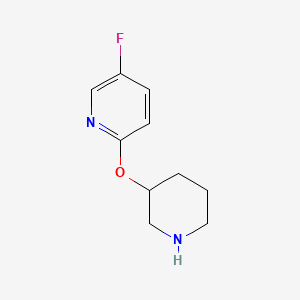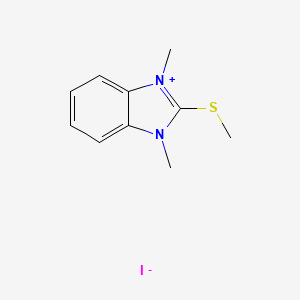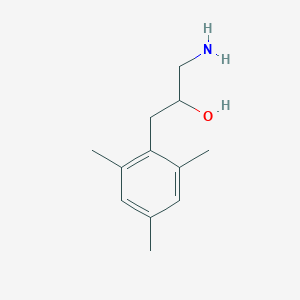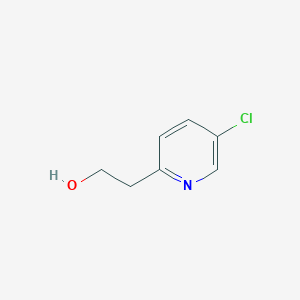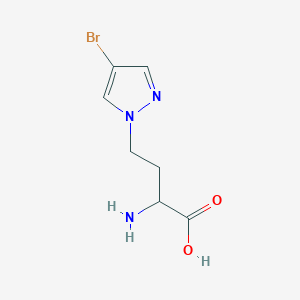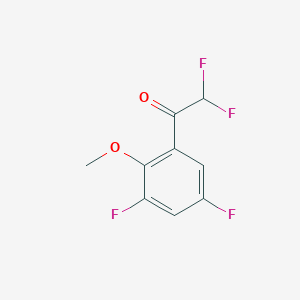
1-(3,5-Difluoro-2-methoxy-phenyl)-2,2-difluoro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is a chemical compound with the molecular formula C9H8F2O2 It is characterized by the presence of two fluorine atoms on the ethanone moiety and two additional fluorine atoms on the phenyl ring, along with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3,5-difluoro-2-methoxybenzyl alcohol with a suitable fluorinating agent. One common method involves the use of pyridinium chlorochromate or manganese dioxide as oxidizing agents in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action of 1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is not fully understood. it is believed to exert its effects by interacting with cellular proteins and enzymes. This interaction can disrupt cellular metabolism, leading to various biological effects such as inhibition of bacterial and fungal growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,5-difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone
- 1-(3,5-difluoro-2-methoxyphenyl)-2-phenylethanone
- 1-(3,5-difluoro-2-methoxyphenyl)ethanone
Uniqueness
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of two fluorine atoms on both the ethanone and phenyl moieties, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H6F4O2 |
|---|---|
Poids moléculaire |
222.14 g/mol |
Nom IUPAC |
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c1-15-8-5(7(14)9(12)13)2-4(10)3-6(8)11/h2-3,9H,1H3 |
Clé InChI |
PUVKWPNCDMSESX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1F)F)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


